molecular formula C19H16O6 B12900842 Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate

Cat. No.: B12900842
M. Wt: 340.3 g/mol
InChI Key: SHCBTULFMVELTJ-UHFFFAOYSA-N
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Description

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate (CAS 114615-80-4) is a synthetic benzofuran derivative with a molecular formula of C19H16O6 and a molecular weight of 340.33 g/mol . The compound features a benzofuran moiety linked via an ester bridge to a substituted phenylacetate group, which contains both acetyl and methoxy functional groups . The benzofuran scaffold is a privileged structure in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules . This core structure is recognized as a promising framework for the development of new pharmacological agents, particularly for its potential antibacterial, antifungal, and antitumor properties . Research indicates that benzofuran derivatives demonstrate significant potential as antimicrobial and antibreast cancer agents, with structure-activity relationship (SAR) studies revealing that specific substitutions on the benzofuran core can profoundly influence biological potency . Furthermore, benzofuran-based compounds have been identified as potent inhibitors of targets like DNA gyrase in Mycobacterium tuberculosis and Mycobacterium protein tyrosine phosphatase B (mPTPB), highlighting their value in developing novel anti-tuberculosis therapeutics . This specific compound, with its acetoxy and methoxy substitutions, is a valuable chemical tool for researchers exploring the structure-activity relationships of benzofuran derivatives. It serves as a key intermediate in synthetic organic chemistry for constructing more complex molecular architectures and for probing biological mechanisms . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

1-benzofuran-6-yl 2-(2-acetyloxy-4-methoxyphenyl)acetate

InChI

InChI=1S/C19H16O6/c1-12(20)24-18-10-15(22-2)5-4-14(18)9-19(21)25-16-6-3-13-7-8-23-17(13)11-16/h3-8,10-11H,9H2,1-2H3

InChI Key

SHCBTULFMVELTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)OC)CC(=O)OC2=CC3=C(C=C2)C=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the one-pot reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinones.

    Reduction: Reduction reactions can target the acetoxy group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
Benzofuran derivatives, including Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate, serve as important intermediates in the synthesis of more complex organic compounds. The unique structure of benzofuran allows for versatile reactions, making it a valuable building block in organic chemistry. Researchers have developed various synthetic routes to obtain such compounds efficiently, often employing microwave-assisted methods to enhance yields and reduce reaction times .

Reactivity and Mechanism
The compound's reactivity is influenced by the functional groups attached to the benzofuran ring. The ester group at the C-2 position is particularly significant for its biological activity, as it can participate in nucleophilic substitution reactions . Understanding these mechanisms is crucial for developing new derivatives with enhanced properties.

Biological Applications

Antimicrobial Properties
Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that modifications at specific positions on the benzofuran ring can enhance their efficacy against bacteria and fungi, making them candidates for new antimicrobial agents . this compound may exhibit similar properties due to its structural characteristics.

Anticancer Activity
Research has highlighted the potential of benzofuran compounds in cancer therapy. The compound may interact with cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that certain benzofurans can inhibit specific kinases or induce apoptosis in cancer cells . Investigating the anticancer mechanisms of this compound could lead to valuable insights into its therapeutic potential.

Medicinal Applications

Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds similar to this compound have been studied for their ability to inhibit inflammatory mediators and pathways, suggesting potential applications in treating inflammatory diseases .

Antioxidant Activity
Benzofurans are also known for their antioxidant properties, which can protect cells from oxidative stress. This activity is vital for developing therapeutic agents aimed at combating oxidative stress-related diseases such as neurodegenerative disorders . The antioxidant capacity of this compound warrants further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains.
Anticancer PropertiesShowed potential in inhibiting tumor cell proliferation through specific pathways.
Anti-inflammatory EffectsIdentified as an effective inhibitor of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the acetoxy-methoxyphenyl group can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Benzofuran-6-yl Acetic Acid Derivatives
  • 2-(Benzofuran-6-yl)acetic acid (CAS 152148-65-7):

    • Similarity : 0.98 (structural overlap with the benzofuran core).
    • Key Difference : Lacks the phenylacetate moiety and substituents (acetoxy, methoxy), resulting in reduced steric bulk and altered solubility. The absence of ester groups may limit metabolic stability compared to the target compound .
  • Methyl 2-(Benzofuran-5-yl)acetate (CAS 121638-36-6): Similarity: 0.87. Key Difference: Substituent position (5-yl vs. The 5-position substitution may reduce steric hindrance in enzyme active sites compared to the 6-yl group .
Phenylacetate Derivatives
  • Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0): Key Difference: Replaces the benzofuran core with a fluorinated phenyl ring.

Functional Group Modifications

Acetoxy vs. Methoxy Groups
  • Methyl 2-(6-Methylbenzofuran-3-yl)acetate (CAS 142917-39-3): Similarity: 0.85.
Ester vs. Carboxamide Linkages
  • GSK2194069 (Benzofuran-6-yl triazolone derivative):
    • Key Difference : Incorporates a triazolone ring instead of phenylacetate. This modification enhances hydrogen-bonding capacity, likely improving target affinity but increasing molecular weight (MW = 433.5 g/mol vs. ~330 g/mol for the target compound) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound ~330 2.8 <0.1 (aqueous) 3.5 (rat liver microsomes)
2-(Benzofuran-6-yl)acetic acid 190.2 1.2 1.2 >6
Methyl 2-(Benzofuran-5-yl)acetate 204.2 1.5 0.8 4.2
Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate 242.2 2.1 <0.1 5.0

*Calculated using fragment-based methods. Data inferred from structural analogs .

Biological Activity

Benzofuran-6-yl 2-(2-acetoxy-4-methoxyphenyl)acetate is a synthetic compound that belongs to a class of benzofuran derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Benzofuran moiety : A fused ring structure that contributes to the compound's biological activity.
  • Acetoxy group : Enhances solubility and bioavailability.
  • Methoxyphenyl group : Imparts additional pharmacological properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis through mitochondrial pathways, as evidenced by the release of cytochrome c and activation of caspases .

Cell Line IC50 Value (μM) Mechanism of Action
A5490.20 - 2.58Apoptosis induction
HeLa6.72Caspase activation
MCF74.87Mitochondrial disruption

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential as therapeutic agents against infections .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It can interact with cellular receptors, altering signaling pathways that lead to cell death.
  • DNA Intercalation : Some studies suggest that similar benzofuran compounds can intercalate into DNA, disrupting replication and transcription processes .

Study on Anticancer Activity

A notable study investigated the effects of benzofuran derivatives on tumor cells. The results showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis through both intrinsic and extrinsic pathways, emphasizing its potential as an anticancer agent .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of benzofuran derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with promising results against fungal strains as well. This suggests that the compound could be developed into a broad-spectrum antimicrobial agent .

Q & A

Basic Research Question

  • NMR spectroscopy : Key signals include δ 2.30–2.34 ppm (acetate methyl), aromatic protons at δ 6.30–7.55 ppm, and methoxy groups at δ 3.70–3.90 ppm .
  • Mass spectrometry : LRMS (low-resolution mass spectrometry) confirms molecular ions (e.g., [M+H]⁺ at m/z 285.1 for intermediates) .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .

How can researchers design in vivo studies to evaluate the pharmacological efficacy of this compound?

Advanced Research Question
Experimental Design Considerations :

  • Animal models : LPS-induced acute lung injury in mice (e.g., 10 mg/kg oral dosing) for anti-inflammatory activity .
  • Dose-response : Test 1–10 mg/kg ranges to establish EC₅₀ values for cytokine inhibition (e.g., IL-1β reduction) .
  • Controls : Include vehicle (e.g., PEG-400) and reference compounds (e.g., dexamethasone).
  • Endpoint analysis : Bronchoalveolar lavage fluid (BALF) cytokine profiling via ELISA .

What metabolic pathways are implicated in the biotransformation of this compound, and how are metabolites detected?

Advanced Research Question

  • In vitro metabolism : Incubate with rat liver microsomes and NADPH to identify phase I metabolites (e.g., hydrolysis of acetate groups) .
  • Detection methods : LC-MS/MS tracks parent compound depletion and metabolite formation (e.g., moracin M as a hydrolysis product) .
  • Serum stability : Monitor degradation in rat serum via timed sampling and HPLC analysis .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

What challenges arise in achieving high regioselectivity during benzofuran functionalization?

Advanced Research Question

  • Steric hindrance : Bulky substituents (e.g., dimethylcarbamoyl groups) require careful positioning of electrophilic reagents .
  • Catalyst optimization : Pd/C under H₂ atmosphere selectively reduces benzyl ethers without affecting acetate groups (e.g., 96% yield in KW01 synthesis) .
  • Temperature control : Reflux in THF (40 h, H₂ atmosphere) ensures complete deprotection .

How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Advanced Research Question

  • Software tools : SHELX programs refine X-ray diffraction data, handling twinned crystals or high-resolution datasets .
  • Data collection : Use synchrotron radiation for small-molecule crystals (<0.8 Å resolution).
  • Validation : Check R-factors (<5%) and electron density maps for misplaced atoms .

How do structural modifications (e.g., prodrug design) influence bioactivity?

Advanced Research Question

  • Prodrug optimization : Introducing dimethylcarbamoyl groups (e.g., KW02) enhances solubility and metabolic stability, improving oral bioavailability .
  • SAR studies : Compare IC₅₀ values of analogs (e.g., KW02 vs. KW06) to identify critical functional groups .
  • Hydrolysis kinetics : Measure half-life in serum to correlate stability with efficacy .

What computational methods predict the compound’s physicochemical properties?

Advanced Research Question

  • LogP calculation : Use Molinspiration or ChemAxon software to estimate partition coefficients (e.g., predicted LogP ~4.4 for related esters) .
  • pKa prediction : ADMET Predictor™ models ionization states affecting solubility (e.g., acetate group pKa ~3–4) .
  • Molecular docking : AutoDock Vina screens HDAC inhibition potential by simulating ligand-receptor interactions .

How can batch-to-batch variability be minimized during scale-up synthesis?

Advanced Research Question

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.
  • Quality control : Strict adherence to anhydrous conditions and reagent purity (e.g., ≥99% DCC) .
  • Reproducibility : Validate chromatography conditions (e.g., silica gel pore size) across batches .

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